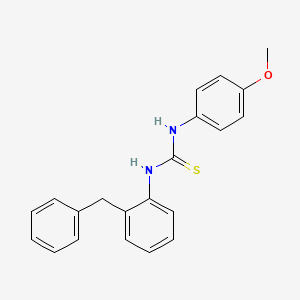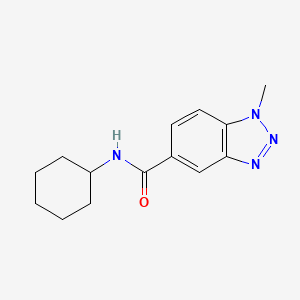
N-cyclohexyl-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide, also known as CCT or TTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide is not fully understood, but it is believed to work by inhibiting the formation of reactive oxygen species (ROS) and by scavenging existing ROS. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and inhibit the growth of certain bacteria. Additionally, this compound has been found to have a protective effect on the liver, kidneys, and heart.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide in lab experiments is that it is relatively easy to synthesize and has a high purity. Additionally, this compound has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential applications in the treatment of various diseases. Finally, there is a need for more studies on the toxicity of this compound, particularly in humans, to determine its safety for use in clinical settings.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its potential as a corrosion inhibitor, UV stabilizer, and photosensitizer, as well as its anti-inflammatory, antioxidant, and antimicrobial properties, make it an attractive subject for further study. While there are still many questions surrounding its mechanism of action and potential toxicity, the future of this compound research looks promising.
Synthesemethoden
N-cyclohexyl-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide can be synthesized through a reaction between 3-amino-1,2,4-triazole and cyclohexanone in the presence of acetic anhydride and acetic acid. The resulting product is then reacted with cyanogen bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide has been widely studied for its potential applications in various fields, including as a corrosion inhibitor, UV stabilizer, and as a photosensitizer in photodynamic therapy. Additionally, this compound has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-methylbenzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-18-13-8-7-10(9-12(13)16-17-18)14(19)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKKEHWETUMQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5736708.png)

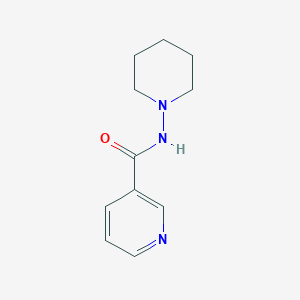
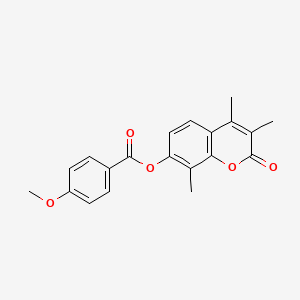
![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)
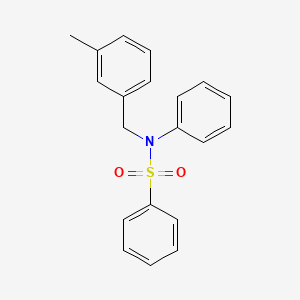
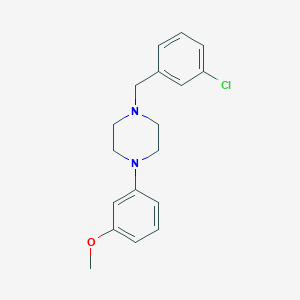
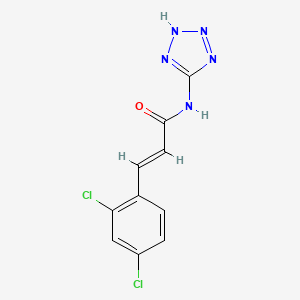
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
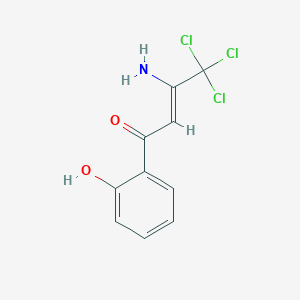
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)
![3-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5736797.png)
